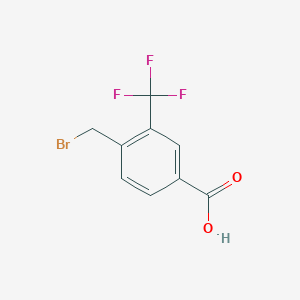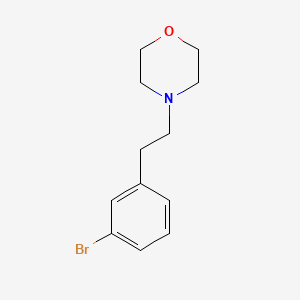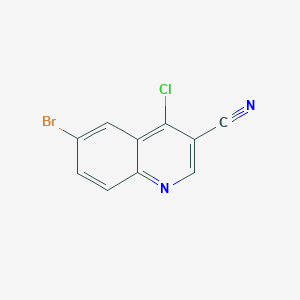![molecular formula C13H9BrN2 B1290546 5-溴-2-苯基-1H-吡咯并[2,3-b]吡啶 CAS No. 953414-75-0](/img/structure/B1290546.png)
5-溴-2-苯基-1H-吡咯并[2,3-b]吡啶
描述
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine core
科学研究应用
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a scaffold in the development of kinase inhibitors and other therapeutic agents.
Biological Probes: Utilized in the design of probes for studying biological pathways and molecular interactions.
Industry:
Material Science: Explored for its potential use in the development of organic electronic materials and dyes.
作用机制
Target of Action
The primary target of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR kinase. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been demonstrated to inhibit the proliferation of cancer cells, particularly breast cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting critical signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on FGFRs and cancer cell proliferation are sustained over several days, with a gradual decline in potency. Long-term exposure to 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in animal models vary with dosage. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its localization and retention within target cells, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyridine and bromine.
Bromination: The bromination of 2-phenylpyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
Cyclization: The brominated intermediate undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. This step may involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation or reduction reactions to introduce functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Coupling Products: Biaryl or alkyne-linked products.
Oxidation/Reduction Products: Modified pyrrolo[2,3-b]pyridine derivatives with different oxidation states.
相似化合物的比较
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 2-position.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Contains an ethyl group instead of a phenyl group at the 2-position.
Uniqueness: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which allows for diverse chemical modifications and applications. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
属性
IUPAC Name |
5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZJMXSXCDCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635302 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953414-75-0 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















